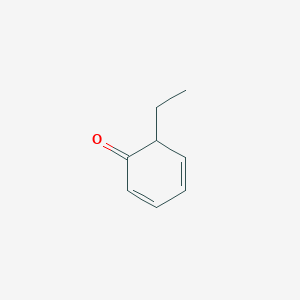
6-Ethylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylcyclohexa-2,4-dien-1-one is an organic compound characterized by a six-membered ring with two double bonds and a ketone functional group. This compound is a derivative of cyclohexa-2,4-dien-1-one, with an ethyl group attached to the sixth carbon atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives. For instance, treating mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid yields the sulfone derivative, which can then undergo photolysis in the presence of diamines to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
6-Ethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving dienones.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 6-ethylcyclohexa-2,4-dien-1-one involves its reactivity with nucleophiles and electrophiles. The compound’s dienone structure allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,4-dien-1-one: The parent compound without the ethyl group.
Cyclohexa-1,4-dien-3-one: A similar compound with different double bond positions.
Cyclohexa-2,5-dien-1-one: Another isomer with different double bond positions.
Uniqueness
6-Ethylcyclohexa-2,4-dien-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on dienone reactivity .
Propriétés
Numéro CAS |
172505-10-1 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
6-ethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-7H,2H2,1H3 |
Clé InChI |
SMNXXIQBHPYGEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


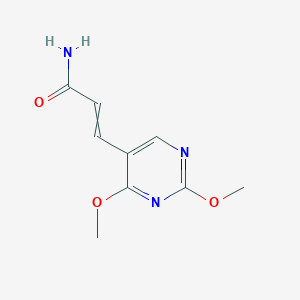
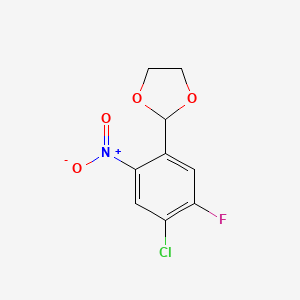

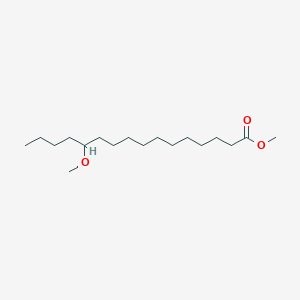
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
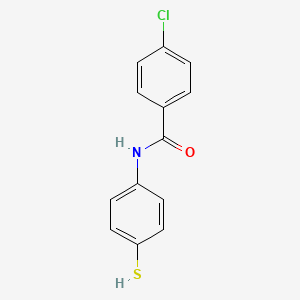
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

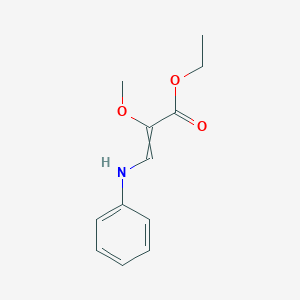

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
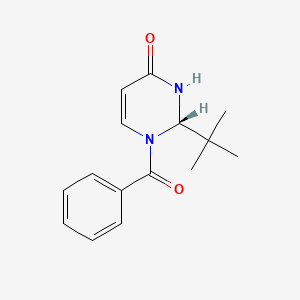
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
